Product packaging for iso-Boc-D-His(Dnp)-OH(Cat. No.:)

iso-Boc-D-His(Dnp)-OH

Cat. No.: B13164630
M. Wt: 421.4 g/mol
InChI Key: AHBPKGJUEPOXHK-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Amino Acid Protecting Groups in Peptide Synthesis

Amino acids possess multiple reactive functional groups, primarily an alpha-amino group, an alpha-carboxyl group, and a variable side chain. During peptide bond formation, these reactive sites must be selectively controlled to prevent unwanted side reactions, such as the polymerization of amino acids or branching of the peptide chain. nih.govwikipedia.orgspringernature.com Protecting groups are chemical moieties that are temporarily attached to these reactive groups, rendering them inert during the coupling process. nih.govwikipedia.org

The ideal protecting group can be introduced easily, is stable throughout the various steps of synthesis, and can be removed under specific conditions without affecting other protecting groups or the newly formed peptide bonds. springernature.com This concept of selective removal is known as orthogonality, which is crucial for the synthesis of complex peptides. peptide.comiris-biotech.defiveable.me By employing a strategic combination of protecting groups, chemists can dictate the exact sequence of amino acid addition, ensuring high yields and purity of the final peptide. nih.govspringernature.com

Overview of Solid-Phase Peptide Synthesis (SPPS) Methodologies

A revolutionary advance in peptide synthesis was the development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield, an achievement for which he was awarded the Nobel Prize in Chemistry in 1984. wikipedia.orglibretexts.orgopenstax.orgpeptide.com In SPPS, the C-terminal amino acid of the desired peptide is covalently attached to an insoluble polymer resin. peptide.comlibretexts.org The peptide chain is then elongated in a stepwise manner by adding subsequent amino acids. iris-biotech.de A key advantage of SPPS is that excess reagents and by-products from each step can be easily removed by simple filtration and washing of the resin, which simplifies the purification process and allows for automation. peptide.comlibretexts.orgiris-biotech.de

Two primary strategies dominate the landscape of SPPS, distinguished by the type of protecting group used for the alpha-amino group:

Boc/Bzl Strategy: This method uses the acid-labile tert-butoxycarbonyl (Boc) group for temporary N-terminal protection. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based and require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final cleavage of the peptide from the resin. peptide.comcsbio.comwikipedia.org

Fmoc/tBu Strategy: This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection, which is typically removed with a base like piperidine (B6355638). iris-biotech.deamericanpeptidesociety.org The side-chain protecting groups are tert-butyl (tBu)-based and are removed with an acid like TFA, often concurrently with cleavage from the resin. iris-biotech.deamericanpeptidesociety.org The Fmoc/tBu strategy is often favored for its milder deprotection conditions. iris-biotech.deamericanpeptidesociety.org

Historical Context of Protecting Group Strategies in Peptide Chemistry

The journey of chemical peptide synthesis began in the early 20th century, with Emil Fischer's first synthesis of a dipeptide in 1901. csbio.comnih.gov A major breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the first practical and reversible Nα-protecting group, the carbobenzoxy (Cbz or Z) group. nih.govproteogenix.science This laid the groundwork for classical solution-phase peptide synthesis.

The field was revolutionized in the early 1960s when R. Bruce Merrifield introduced the concept of Solid-Phase Peptide Synthesis (SPPS). wikipedia.orgopenstax.orgnih.gov His initial work, published in 1963, utilized the Boc/Bzl protection scheme. wikipedia.orgpeptide.comnih.gov This approach dominated the field for many years and enabled the first synthesis of an enzyme, ribonuclease A, in 1969. wikipedia.org

In 1970, the 9-fluorenylmethyloxycarbonyl (Fmoc) group was introduced by Louis A. Carpino, offering a milder, base-labile alternative for Nα-protection. peptide.comnih.govpeptide.com By the late 1970s, the Fmoc/tBu strategy was adapted for solid-phase applications, providing a truly orthogonal system that avoided the use of the highly hazardous HF required in Boc chemistry. iris-biotech.denih.govpeptide.com Today, both Boc and Fmoc strategies are fundamental tools in peptide synthesis, each with distinct advantages depending on the specific peptide being synthesized. americanpeptidesociety.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N5O8 B13164630 iso-Boc-D-His(Dnp)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19N5O8

Molecular Weight

421.4 g/mol

IUPAC Name

(2R)-3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m1/s1

InChI Key

AHBPKGJUEPOXHK-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

Boc D His Dnp Oh As a Key Building Block in Peptide Synthesis

Structural and Chemical Rationale for Nα-Boc and Nim-Dnp Protection of D-Histidine

The unique structure of histidine, with its imidazole (B134444) side chain, presents specific challenges in peptide synthesis. The imidazole ring is nucleophilic and can cause undesirable side reactions, including racemization and side-chain acylation. merckmillipore.compeptide.com To circumvent these issues, protection of both the α-amino group (Nα) and the imidazole nitrogen (Nim) is essential.

The tert-butyloxycarbonyl (Boc) group is employed for the temporary protection of the Nα-amino group. The Boc group is acid-labile and is typically removed using moderately acidic conditions, such as 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). americanpeptidesociety.orgpeptide.comchempep.com This allows for the sequential addition of amino acids to the growing peptide chain. The choice of the Boc group is strategic due to its stability under the basic conditions often used for coupling reactions and its relatively straightforward removal. seplite.com

For the imidazole side chain of histidine, the 2,4-dinitrophenyl (Dnp) group offers robust and reliable protection. peptide.compsu.edu The electron-withdrawing nature of the Dnp group effectively suppresses the basicity and nucleophilicity of the imidazole ring, thereby minimizing side reactions. psu.educigb.edu.cu A significant advantage of the Dnp group is its stability under the acidic conditions used to cleave the Nα-Boc group, as well as its stability during most coupling reactions. merckmillipore.compeptide.com The Dnp group is not removed by strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). merckmillipore.com Instead, its removal requires a separate step involving nucleophilic attack, typically with thiophenol. peptide.compeptide.com This distinct removal condition is a cornerstone of its utility in complex synthetic strategies.

Functional GroupProtecting GroupRationale for UseCleavage Condition
Nα-amino Boc (tert-butyloxycarbonyl)Temporary protection, stable to coupling conditions. seplite.comModerate acid (e.g., 50% TFA in DCM). peptide.comchempep.com
Nim-imidazole Dnp (2,4-dinitrophenyl)Suppresses nucleophilicity and basicity of the imidazole ring, stable to acidic conditions. psu.educigb.edu.cuNucleophilic attack (e.g., thiophenol). peptide.compeptide.com

Comparative Analysis of Boc/Benzyl (B1604629) (Boc/Bn) Strategy versus Fmoc/tert-Butyl (Fmoc/tBu) Strategy in SPPS for D-Histidine Derivatives

Solid-phase peptide synthesis (SPPS) predominantly utilizes two main strategies: the Boc/benzyl (Boc/Bn) and the Fmoc/tert-butyl (Fmoc/tBu) approaches. americanpeptidesociety.orgrsc.org The choice between these strategies depends on the specific requirements of the peptide being synthesized.

The Boc/Bn strategy was the original method developed for SPPS. iris-biotech.deiris-biotech.de It employs the acid-labile Boc group for temporary Nα-protection and benzyl-based groups for the semi-permanent protection of side chains. seplite.compeptide.com Final cleavage of the peptide from the resin and removal of the side-chain protecting groups are typically achieved with strong acids like HF. researchgate.net While effective, this strategy involves the repeated use of acid for Boc deprotection, which can be harsh on the growing peptide chain, and the use of highly toxic HF requires specialized equipment. rsc.orgresearchgate.net

The Fmoc/tBu strategy has become more prevalent in modern peptide synthesis. iris-biotech.deiris-biotech.de This approach uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, which is removed with a base like piperidine (B6355638). researchgate.netiris-biotech.de Side-chain protecting groups are typically tert-butyl (tBu) based and are removed with a strong acid like TFA during the final cleavage from the resin. iris-biotech.de The key advantage of the Fmoc/tBu strategy is its orthogonality, meaning the Nα- and side-chain protecting groups are removed under completely different chemical conditions (base vs. acid), which can lead to cleaner synthesis and higher yields, especially for longer and more complex peptides. peptide.comiris-biotech.de

For histidine derivatives, the choice of strategy dictates the protecting groups used. In Fmoc/tBu synthesis, Fmoc-His(Trt)-OH is a common choice, where the trityl (Trt) group protects the imidazole side chain. iris-biotech.de In the context of Boc-D-His(Dnp)-OH, its application is firmly within the Boc/Bn strategy.

FeatureBoc/Bn StrategyFmoc/tBu Strategy
Nα-Protection Boc (acid-labile) americanpeptidesociety.orgFmoc (base-labile) iris-biotech.de
Side-Chain Protection Benzyl-based (acid-labile) seplite.comtert-Butyl-based (acid-labile) iris-biotech.de
Nα-Deprotection Moderate acid (e.g., TFA) americanpeptidesociety.orgresearchgate.netBase (e.g., piperidine) researchgate.netiris-biotech.de
Final Cleavage Strong acid (e.g., HF) researchgate.netStrong acid (e.g., TFA) researchgate.net
Orthogonality Quasi-orthogonal (both acid-labile) biosynth.comFully orthogonal (base vs. acid) peptide.comiris-biotech.de
Histidine Derivative Example Boc-His(Dnp)-OH peptide.comFmoc-His(Trt)-OH iris-biotech.de

Orthogonality Considerations for Boc-D-His(Dnp)-OH in Multistep Peptide Synthesis

The concept of orthogonality is crucial in multistep synthesis, allowing for the selective removal of one protecting group in the presence of others. fiveable.menih.gov While the Boc/Bn strategy is not strictly orthogonal because both protecting group types are acid-labile, a degree of selectivity is achieved by using different strengths of acid. peptide.combiosynth.com The Boc group is removed with moderate acid, while the benzyl-based side-chain protecting groups require a much stronger acid for cleavage. peptide.com

The use of Boc-D-His(Dnp)-OH introduces a truly orthogonal element into the Boc/Bn framework. The Dnp group is stable to the acidic conditions used for both Boc deprotection and the final cleavage of most other side-chain protecting groups. merckmillipore.compeptide.com Its removal via thiolysis provides an independent chemical handle. peptide.compeptide.com This feature is particularly valuable in the synthesis of complex peptides where specific side-chain modifications are required. For instance, a peptide can be assembled on the resin, and the Dnp group on a histidine residue can be selectively removed to allow for modification of the imidazole side chain while the rest of the peptide remains protected.

Furthermore, the stability of the Dnp group is advantageous in preventing side reactions. peptide.com However, it's important to note that the Dnp group is not stable to the basic conditions used for Fmoc deprotection (e.g., piperidine), which can lead to its cleavage. cigb.edu.cu This makes the direct combination of Dnp protection for histidine with a standard Fmoc/tBu strategy for the rest of the peptide problematic without careful consideration of the synthetic sequence. cigb.edu.cu

Synthetic Methodologies for the Preparation and Incorporation of Boc D His Dnp Oh

Chemical Synthesis Routes to Boc-D-His(Dnp)-OH

The synthesis of Boc-D-His(Dnp)-OH is a multi-step process that begins with the naturally occurring amino acid D-histidine. The synthetic strategy involves two primary transformations: the protection of the α-amino group with a Boc moiety and the subsequent derivatization of the imidazole (B134444) side chain with a 2,4-dinitrophenyl group.

The initial step is the introduction of the Boc protecting group onto the α-amino group of D-histidine. This is typically achieved by reacting D-histidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The reaction is often carried out in a mixed solvent system, such as dioxane and water, in the presence of a base like triethylamine (B128534) to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the Boc-D-histidine intermediate is isolated and purified.

The subsequent and critical step is the dinitrophenylation of the imidazole ring of Boc-D-histidine. This is accomplished by reacting the Boc-protected amino acid with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. This reaction is a nucleophilic aromatic substitution where the imidazole nitrogen attacks the electron-deficient aromatic ring of DNFB, displacing the fluoride (B91410) ion. The reaction is typically performed in a suitable organic solvent, and a base is often required to deprotonate the imidazole ring, enhancing its nucleophilicity. The choice of base and reaction conditions is critical to ensure selective Nτ-dinitrophenylation and to minimize potential side reactions. Following the reaction, Boc-D-His(Dnp)-OH is isolated and purified, often as a stable isopropyl alcohol (IPA) solvate, to yield the final product ready for use in peptide synthesis. peptide.com

Table 1: Key Reagents in the Synthesis of Boc-D-His(Dnp)-OH

ReagentRole
D-HistidineStarting amino acid
Di-tert-butyl dicarbonate (Boc₂O)Boc protecting group source for the α-amino group
2,4-Dinitrofluorobenzene (DNFB)Dinitrophenylating agent for the imidazole side chain
Triethylamine or other basePromotes the Boc protection and dinitrophenylation reactions
Dioxane/WaterSolvent system for Boc protection
Organic Solvent (e.g., DMF)Solvent for the dinitrophenylation reaction
Isopropyl Alcohol (IPA)Used for crystallization and formation of a stable solvate

Coupling Strategies for Incorporating Boc-D-His(Dnp)-OH into Peptide Chains

The incorporation of Boc-D-His(Dnp)-OH into a growing peptide chain during SPPS requires the activation of its carboxylic acid group to facilitate the formation of an amide bond with the free N-terminal amino group of the resin-bound peptide. Several coupling strategies are employed, each with its own set of reagents and advantages.

Activated Ester Methods

Activated ester methods involve the conversion of the carboxylic acid of Boc-D-His(Dnp)-OH into a more reactive species prior to its introduction to the peptide-resin. Common activated esters include N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (Pfp) esters. These esters can be pre-formed and isolated or generated in situ. The activated ester then readily reacts with the N-terminal amine of the peptide chain to form the desired peptide bond, releasing the activating group. This method is known for its efficiency and for minimizing the risk of racemization.

Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used coupling reagents in peptide synthesis. They react with the carboxylic acid of Boc-D-His(Dnp)-OH to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the N-terminal amine of the peptide to form the peptide bond. To suppress potential side reactions and reduce the risk of racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is often included. The combination of a carbodiimide (B86325) with HOBt or HOAt is a robust and commonly employed strategy for coupling amino acids in Boc-SPPS.

Table 2: Common Carbodiimide Coupling Reagents and Additives

ReagentAbbreviationRole
N,N'-DicyclohexylcarbodiimideDCCCoupling reagent
N,N'-DiisopropylcarbodiimideDICCoupling reagent
1-HydroxybenzotriazoleHOBtAdditive to suppress racemization and side reactions
1-Hydroxy-7-azabenzotriazoleHOAtAdditive with enhanced reactivity and suppression of racemization

Uronium and Phosphonium (B103445) Salt Reagents

Uronium and phosphonium salt-based coupling reagents are highly efficient activators that promote rapid peptide bond formation with minimal racemization. Commonly used reagents in this class include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). These reagents react with the carboxylic acid of Boc-D-His(Dnp)-OH in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), to form an activated species that rapidly couples with the peptide-resin. The choice of reagent can be influenced by the specific amino acid being coupled and the desired reaction kinetics.

Considerations for Resin Attachment and Cleavage in Boc SPPS Employing D-Histidine Derivatives

The successful synthesis of a peptide using Boc-D-His(Dnp)-OH on a solid support requires careful consideration of both the initial attachment of the first amino acid to the resin and the final cleavage of the completed peptide from the resin.

The most common resin used in Boc-SPPS is the Merrifield resin, which is a chloromethylated polystyrene-divinylbenzene copolymer. The first Boc-protected amino acid is typically attached to this resin via a cesium salt method to form a benzyl (B1604629) ester linkage. This involves converting the Boc-amino acid to its cesium salt and then reacting it with the chloromethyl groups on the resin.

A critical consideration when using Boc-D-His(Dnp)-OH is the stability of the Dnp protecting group. The Dnp group is stable to the acidic conditions used for the repetitive removal of the N-terminal Boc group (typically trifluoroacetic acid, TFA, in dichloromethane). However, the Dnp group is not removed by the strong acid, anhydrous hydrogen fluoride (HF), which is commonly used for the final cleavage of the peptide from the Merrifield resin and the simultaneous removal of most side-chain protecting groups. semanticscholar.org

Therefore, a separate deprotection step is required to remove the Dnp group from the histidine side chain prior to the final HF cleavage. semanticscholar.org This is typically achieved by treating the peptide-resin with a nucleophile, such as thiophenol, in a suitable solvent like dimethylformamide (DMF). peptide.com This thiolysis reaction cleaves the Dnp group, leaving a free imidazole side chain on the histidine residue. Following the removal of the Dnp group, the peptide can then be cleaved from the resin using standard HF cleavage protocols. This pre-cleavage removal of the Dnp group is essential to obtain the desired final peptide with a deprotected histidine residue. semanticscholar.org

Table 3: Summary of Key Resins and Cleavage Considerations for Boc-D-His(Dnp)-OH

ParameterDescription
Common Resin Merrifield Resin (chloromethylated polystyrene)
Attachment Chemistry Formation of a benzyl ester linkage, often via the cesium salt method.
N-α-Boc Deprotection Repetitive treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
Dnp Group Stability Stable to TFA, but not cleaved by anhydrous hydrogen fluoride (HF).
Dnp Group Removal Requires a separate step before final cleavage, typically using thiophenol in DMF. peptide.comsemanticscholar.org
Final Cleavage Anhydrous hydrogen fluoride (HF) is used to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups.

Protecting Group Deprotection and Stability of Boc D His Dnp Oh

Mechanism and Conditions for Nα-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in peptide synthesis due to its stability under basic and nucleophilic conditions, while being readily cleavable under acidic conditions. nih.govthermofisher.com The deprotection of the Nα-Boc group is an acid-catalyzed process, typically employing strong acids such as trifluoroacetic acid (TFA). nih.govnih.govchempep.com

The mechanism of Nα-Boc deprotection proceeds through a series of well-defined steps:

Protonation: The initial step involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA. nih.govnih.gov

Fragmentation: The protonated carbamate (B1207046) is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. nih.govpeptide.com

Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas. nih.gov

Amine Salt Formation: The resulting free α-amino group is then protonated by the excess acid in the reaction mixture, yielding the corresponding amine salt (e.g., a TFA salt). nih.gov

A potential side reaction during Boc deprotection is the alkylation of nucleophilic residues, such as tryptophan or methionine, by the liberated tert-butyl cation. peptide.comacsgcipr.org To prevent these undesired modifications, scavengers like dithiothreitol (B142953) (DTE) are often added to the cleavage solution to trap the tert-butyl cations. peptide.comscispace.com

The conditions for Nα-Boc deprotection are well-established in solid-phase peptide synthesis. A common protocol involves treating the peptide-resin with a solution of 50% TFA in a solvent like dichloromethane (B109758) (DCM). chempep.comacsgcipr.orgscispace.com The deprotection is typically rapid, often completed within 30 minutes at room temperature. chempep.comscispace.com

Table 1: Typical Conditions for Nα-Boc Deprotection
ReagentConcentrationSolventTimeTemperatureReference
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)15-30 minRoom Temperature acsgcipr.orgscispace.com
Trifluoroacetic Acid (TFA)25%Dichloromethane (DCM)2-12 hRoom Temperature chempep.com
Hydrochloric Acid (HCl)4 MAqueous2 hRoom Temperature chempep.com

Mechanism and Conditions for Nim-Dnp Deprotection

The 2,4-dinitrophenyl (Dnp) group is employed to protect the imidazole (B134444) ring of histidine, preventing side reactions such as racemization and alkylation. rsc.orgnih.govnih.gov Unlike the acid-labile Boc group, the Dnp group is stable to acidic conditions but can be removed by nucleophilic attack, most commonly through thiolysis. peptide.com This orthogonality is a key feature in peptide synthesis strategies that utilize Boc-His(Dnp)-OH.

The primary method for the deprotection of the Nim-Dnp group is thiolysis, which involves the use of a thiol-containing reagent. nih.gov Common thiols used for this purpose include thiophenol, 2-mercaptoethanol, dithiothreitol, and thioglycolic acid. nih.gov The mechanism involves a nucleophilic aromatic substitution reaction where the thiolate anion attacks the electron-deficient aromatic ring of the Dnp group, displacing the imidazole nitrogen. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) and may be facilitated by the addition of a base, like triethylamine (B128534), to generate the more nucleophilic thiolate. nih.gov

The general steps for thiolysis-mediated Dnp deprotection are:

Thiolate Formation: In the presence of a base, the thiol reagent is deprotonated to form a highly nucleophilic thiolate anion.

Nucleophilic Attack: The thiolate attacks the carbon atom of the Dnp ring that is attached to the imidazole nitrogen.

Displacement: The imidazole ring is displaced as a leaving group, resulting in a free imidazole side chain on the histidine residue and a thioether byproduct.

The colored nature of the Dnp-containing byproducts allows for easy visual monitoring of the deprotection progress. peptide.com It is standard practice to remove the Dnp group before the final cleavage of the peptide from the resin to simplify the purification process. peptide.comnih.gov

Table 2: Conditions for Nim-Dnp Deprotection via Thiolysis
Thiol ReagentConcentration/RatioBaseSolventTimeTemperatureReference
Thiophenol2 mL/g resinTriethylamine (2 mL/g resin)DMF (10 mL/g resin)90 minRoom Temperature nih.gov
Thiophenol20%Not specifiedDMF2 x 1 hRoom Temperature nih.gov
2-MercaptoethanolNot specifiedNot specifiedNot specifiedNot specifiedNot specified nih.gov
DithiothreitolNot specifiedNot specifiedNot specifiedNot specifiedNot specified nih.gov

While the Dnp group is generally stable under the conditions used for Fmoc-based peptide synthesis, a significant lability has been observed under standard Fmoc deprotection conditions. nih.gov The reagent used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group is typically a 20% solution of piperidine (B6355638) in DMF. nih.gov It has been demonstrated that these conditions can also lead to the cleavage of the Nim-Dnp group from histidine. nih.gov

This unintended deprotection can be a significant side reaction, particularly in synthetic strategies that combine both Boc/Bzl and Fmoc/tBu approaches. nih.gov For instance, if a peptide is synthesized using a Boc strategy with His(Dnp), and a subsequent modification or elongation is performed using an Fmoc strategy, the Dnp group can be prematurely removed during the Fmoc deprotection steps. In a study involving the synthesis of the pentapeptide GHALG using a Boc strategy with His(Dnp), treatment with 20% piperidine in DMF for 30 minutes resulted in 84% cleavage of the Dnp group. nih.gov This highlights a critical limitation in the orthogonality of the Dnp group in the presence of piperidine.

Table 3: Lability of Nim-Dnp Group under Non-Thiolysis Conditions
ConditionPeptide SequenceObservationExtent of DeprotectionReference
20% Piperidine in DMF for 30 minGHALGCleavage of the Dnp group84% nih.gov

Differential Stability and Selective Cleavage of Protecting Groups in Complex Peptide Architectures

The successful synthesis of complex peptides, such as branched or cyclic peptides, often relies on the use of multiple protecting groups with distinct chemical labilities, a concept known as an orthogonal protection scheme. ub.edunih.gov The combination of the acid-labile Nα-Boc group and the thiolysis-labile Nim-Dnp group in Boc-D-His(Dnp)-OH is an example of such a strategy. peptide.comrsc.org This allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protection of histidine.

The differential stability of the Boc and Dnp groups is the cornerstone of their utility in what is often termed a "quasi-orthogonal" Boc/Bzl strategy, where the Boc group is removed with moderate acid (TFA), while more permanent, benzyl-based side-chain protecting groups (and the Dnp group) remain intact until treated with stronger acids or other specific reagents. peptide.comnih.gov

However, the lability of the Dnp group to piperidine, as discussed in the previous section, presents a significant challenge when combining Boc and Fmoc strategies. nih.gov For example, in the synthesis of a multiple antigen peptide where one epitope is synthesized using a Boc strategy with His(Dnp) and a second epitope is built using an Fmoc strategy, the Dnp group on the first epitope can be unintentionally removed during the synthesis of the second. nih.gov This can lead to undesired side reactions on the now unprotected imidazole ring.

Stereochemical Integrity and Racemization Control in Boc D His Dnp Oh Chemistry

Mechanisms of α-Carbon Racemization in Histidine during Peptide Coupling

During the activation of the carboxyl group for peptide bond formation, the α-proton of the amino acid residue becomes susceptible to abstraction by a base. mdpi.combachem.com This leads to the formation of a planar enolate intermediate, which can be reprotonated from either side, resulting in a mixture of L- and D-isomers. mdpi.com For histidine and its derivatives, this process is influenced by several pathways.

One of the most common mechanisms for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone, commonly known as an azlactone. mdpi.combachem.combibliomed.org This pathway is particularly relevant for N-acylamino acids. The activated carboxyl group undergoes an intramolecular cyclization via nucleophilic attack by the carbonyl oxygen of the N-protecting group. nih.gov

The resulting azlactone intermediate has a highly acidic α-proton, which is readily abstracted by even weak bases present in the reaction mixture. nih.gov The subsequent enolization creates an achiral, aromatic oxazole system. bachem.comru.nl Nucleophilic attack on this intermediate by the amino group of the coupling partner can occur from either face of the planar ring, leading to significant racemization. bachem.comnih.gov While this is a general mechanism for many amino acids, the specific propensity for histidine derivatives to follow this path is influenced by the other factors at play. bibliomed.org

An alternative or concurrent mechanism is the direct abstraction of the α-proton from the activated amino acid intermediate by a base, without the formation of an azlactone ring. mdpi.combachem.combibliomed.org This generates a planar carbanion or enolate, which subsequently loses its stereochemical memory. bibliomed.org Reprotonation of this intermediate leads to a racemic mixture.

For histidine derivatives, the imidazole (B134444) side chain itself can play a role in facilitating this process. Evidence suggests that the π-nitrogen of the imidazole ring can act as an intramolecular base catalyst, promoting the abstraction of the α-proton in the activated intermediate, such as the O-acylisourea adduct formed with carbodiimide (B86325) reagents. nih.govdntb.gov.ua This intramolecular catalysis makes histidine particularly susceptible to racemization compared to other amino acids that lack such a feature. peptide.commdpi.com

Factors Influencing Racemization of D-Histidine Derivatives

The extent of racemization during the incorporation of Boc-D-His(Dnp)-OH is not intrinsic but is heavily dependent on the specific reaction conditions employed. Key factors include the choice of coupling reagents, the solvent system, and the type and concentration of the base used.

Coupling Reagents : The nature of the activating agent significantly impacts stereochemical purity. Highly reactive coupling reagents can lead to over-activation of the carboxyl group, increasing the acidity of the α-proton and promoting racemization. mdpi.com For instance, carbodiimide reagents like DCC and DIC can cause significant racemization, although the addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can form active esters that are less prone to racemization. nih.govpeptide.com Aminium/uronium salts such as HBTU and HATU also show varying tendencies to cause racemization, with HATU generally being more reactive and potentially leading to higher epimerization rates under basic conditions. researchgate.net Studies have shown that for Fmoc-L-His(Trt)-OH, the mildest coupling reagent combination, DIC/Oxyma, still resulted in 1.8% of the D-product. nih.gov

Solvent : The polarity of the solvent can influence racemization rates. Polar aprotic solvents like Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) can stabilize the charged intermediates involved in the racemization process, thereby increasing the risk. peptide.comchimia.ch Less polar solvents may help to suppress this side reaction. slideshare.net

Base : The base used to neutralize protonated amine components or to facilitate the coupling reaction is a critical factor. mdpi.com Strong, sterically unhindered bases can readily abstract the α-proton, leading to high levels of racemization. The use of weaker or more sterically hindered tertiary amines, such as N-methylmorpholine (NMM) or collidine, is often recommended over stronger bases like N,N-diisopropylethylamine (DIPEA) to minimize epimerization. bachem.comnih.gov

Temperature : Elevated temperatures accelerate reaction rates, including the rate of racemization. In microwave-enhanced peptide synthesis, for example, lowering the coupling temperature for histidine from 80°C to 50°C has been shown to significantly limit racemization. nih.govresearchgate.net

Effect of Coupling Reagents on Histidine Racemization
Coupling Reagent CombinationResulting D-Product (%) for Fmoc-L-His(Trt)-OHReference
DIC/Oxyma1.8% nih.gov
DIC/HOBt2.2% nih.gov
HBTU/DIPEA4.5% nih.gov
HATU/DIPEA5.8% nih.gov
PyBop/DIPEA6.4% nih.gov
DIC/Oxyma (at 55°C)31.0% nih.gov

Strategies for Racemization Suppression during Incorporation of Boc-D-His(Dnp)-OH

Based on the understanding of racemization mechanisms and influencing factors, several strategies can be employed to preserve the stereochemical configuration of Boc-D-His(Dnp)-OH during its incorporation into a peptide sequence.

Side-Chain Protection : The protection of the imidazole nitrogen is crucial. The 2,4-dinitrophenyl (Dnp) group on the imidazole ring of Boc-D-His(Dnp)-OH serves to reduce the basicity and nucleophilicity of the side chain. This deactivation minimizes the imidazole's capacity to act as an intramolecular catalyst for α-proton abstraction, which is a primary pathway for histidine racemization. nih.govdntb.gov.ua Protecting the pi (π) nitrogen of the imidazole is particularly effective in reducing racemization. peptide.com

Optimized Coupling Protocols : The selection of the coupling method is paramount. The use of carbodiimides in conjunction with racemization-suppressing additives like HOBt or its analogs (e.g., 6-Cl-HOBt, HOAt) is a standard approach. peptide.compeptide.com These additives react with the initial O-acylisourea intermediate to form active esters that are more stable and less prone to cyclizing into an azlactone or undergoing direct enolization. peptide.com

Careful Selection of Base : When a base is required, a sterically hindered and weaker base such as collidine or N-methylmorpholine (NMM) should be chosen over DIPEA. bachem.comnih.gov The amount of base should also be carefully controlled, using only the minimum necessary for the reaction to proceed.

Control of Reaction Temperature : Coupling reactions involving histidine derivatives should be performed at controlled, lower temperatures (e.g., 0°C or room temperature) to slow the rate of epimerization. nih.govresearchgate.net High temperatures, such as those sometimes used in microwave-assisted synthesis, must be applied with caution. researchgate.net

Analytical Methodologies for Assessing Diastereomeric Purity and Racemization Rates in Synthetic Peptides

To verify the success of racemization suppression strategies, robust analytical methods are required to separate and quantify the desired peptide from its diastereomeric impurities.

High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a primary tool for assessing the enantiomeric or diastereomeric purity of peptides. nih.gov This can be achieved by using a chiral stationary phase (CSP) that differentially interacts with the stereoisomers, leading to their separation. sigmaaldrich.comchromatographytoday.com For example, teicoplanin-based columns like Astec CHIROBIOTIC T are effective for resolving underivatized amino acid enantiomers, including histidine. sigmaaldrich.comsigmaaldrich.com An alternative HPLC-based method involves derivatizing the peptide hydrolysate with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution NMR spectroscopy can be a powerful tool for detecting and quantifying diastereomers. nmims.edu In a chiral environment (or if the peptide itself contains other chiral centers), the corresponding nuclei of two diastereomers are chemically non-equivalent and may exhibit distinct signals in the NMR spectrum. nih.gov Both 1H and 13C NMR can be used, where the presence of a diastereomeric impurity will result in an additional set of peaks for the corresponding nuclei. researchgate.net The relative integration of these distinct peaks allows for the direct determination of the diastereomeric ratio. nih.gov

Enzymatic Digestion : The stereospecificity of enzymes can be exploited to detect racemization. nih.gov Proteases are highly specific for L-amino acids and will not cleave peptide bonds adjacent to a D-amino acid residue. By digesting a synthetic peptide with a specific protease and analyzing the resulting fragments by HPLC and mass spectrometry, it is possible to identify sites of racemization. nih.gov The absence of an expected cleavage at a histidine residue would indicate that it has been inverted to the D-configuration (or vice-versa).

Mass Spectrometry (MS) : While mass spectrometry itself does not distinguish between stereoisomers, it is an indispensable tool when coupled with a separation technique like HPLC (LC-MS) or enzymatic digestion. nih.gov It is used to confirm the identity of the separated diastereomeric peptides and the fragments from enzymatic digests, providing crucial information to pinpoint the location of racemization.


Investigation of Side Reactions Associated with Boc D His Dnp Oh in Peptide Synthesis

Dnp Group Migration and Intra/Intermolecular Side Reactions

A significant challenge associated with the use of His(Dnp) is the potential for the Dnp group to migrate from the imidazole (B134444) nitrogen to other nucleophilic sites. This migration can occur both within the same molecule (intramolecular) and between different molecules (intermolecular).

The basic nature of the unprotected imidazole ring of histidine can cause issues in peptide synthesis. cigb.edu.cu While the Dnp group is employed to mitigate these problems, its lability under certain conditions can lead to complications. For instance, although primarily used in Boc/Bzl synthesis, if a mixed Boc/Fmoc strategy is employed, the Dnp group can be prematurely cleaved under the standard Fmoc deprotection conditions of 20% piperidine (B6355638) in dimethylformamide (DMF). cigb.edu.cu This premature removal exposes the reactive imidazole side chain, which can then participate in side reactions.

One of the most common migration-related side reactions is the transfer of the Dnp group to the N-terminal α-amino group of the peptide chain. This occurs if the N-terminal Boc group is removed while the Dnp group is still in place, and conditions inadvertently promote the migration. The free amine of the N-terminus can act as a nucleophile, attacking the electron-deficient phenyl ring of the Dnp group, leading to the formation of an Nα-Dnp-peptide byproduct.

Histidine residues are known to be particularly susceptible to racemization during peptide synthesis, a process that can be catalyzed by the free N-pi of the imidazole ring. peptide.com While the Dnp group helps to suppress this, any condition that leads to its premature removal or migration can reintroduce the risk of epimerization, compromising the stereochemical integrity of the final peptide. mdpi.com

Formation of Byproducts during Coupling and Deprotection

Several byproducts can be generated during the coupling and deprotection stages when using Boc-D-His(Dnp)-OH. The deprotection of the Dnp group itself is a critical step where side reactions can occur. This process is typically carried out using a nucleophile, such as thiophenol, before the final cleavage of the peptide from the resin. peptide.compeptide.com

The byproducts formed during this thiolysis are highly colored, often imparting a yellow or orange hue to the crude peptide. peptide.com Performing the Dnp removal on the resin allows for these colored impurities to be washed away more easily before the peptide is cleaved. peptide.compeptide.com

During the standard Boc deprotection step, which uses strong acids like trifluoroacetic acid (TFA), the tert-butyl cation (t-Bu+) is generated. acsgcipr.org This carbocation can alkylate nucleophilic sites on the peptide. Although the Dnp group is designed to protect the imidazole ring from such reactions, other electron-rich residues in the peptide sequence, such as tryptophan or methionine, can be susceptible to tert-butylation.

Another potential side reaction, particularly during HF cleavage, is the modification of arginine residues, which can sometimes lead to the formation of ornithine. peptide.com While this is not directly related to the His(Dnp) residue, it is a known complication in Boc chemistry that can contribute to the formation of a complex mixture of byproducts.

The following table summarizes some of the key byproducts associated with the use of Boc-D-His(Dnp)-OH:

ByproductFormation StageCausal FactorsConsequence
Nα-Dnp-PeptideDeprotection/CouplingPremature Dnp cleavage followed by intermolecular migration to the N-terminus.Chain termination and difficult-to-separate impurity.
Racemized PeptideCouplingPremature Dnp removal, exposing the imidazole ring which catalyzes epimerization. peptide.commdpi.comLoss of biological activity and purification challenges.
Thiophenol AdductsDnp DeprotectionReaction of thiophenol with reactive intermediates on the peptide or resin.Formation of colored impurities and potential for covalent peptide modification.
tert-Butylated PeptideBoc DeprotectionAlkylation of nucleophilic side chains (e.g., Trp, Met) by t-Bu+ cations. acsgcipr.orgUndesired modification of the target peptide.

Strategies for Mitigation of Unwanted Side Reactions

Several strategies have been developed to minimize the side reactions associated with Boc-D-His(Dnp)-OH and improve the yield and purity of the final peptide.

Optimization of Deprotection Conditions: The removal of the Dnp group is a critical step that requires careful control. The standard procedure involves treating the peptide-resin with thiophenol in DMF. uwec.edu It is recommended to perform this step before the final cleavage of the peptide from the resin to facilitate the removal of colored byproducts. peptide.compeptide.com The use of scavengers during the final acid-mediated cleavage (e.g., with HF or TFMSA) is also crucial. Scavengers like thioanisole (B89551) can help to suppress side reactions such as the alkylation of sensitive residues by carbocations generated during Boc group removal. acsgcipr.org

The following table provides a comparison of common histidine side-chain protecting groups used in Boc-SPPS:

Protecting GroupAbbreviationStabilityCleavage ConditionsCommon Side Reactions
2,4-DinitrophenylDnpStable to acid (TFA, HF). peptide.compeptide.comThiophenol or other thiols. peptide.compeptide.comuwec.eduMigration to N-terminus, formation of colored byproducts. peptide.com
TosylTosLabile to HF and HOBt. peptide.comStrong acid (HF), HOBt. peptide.comPremature removal by HOBt during coupling. peptide.com
BenzyloxymethylBomStable to TFA.Strong acid (HF), hydrogenolysis.Can be more difficult to cleave than other groups.

Careful Synthesis Planning: Strategic planning of the synthesis route can also help mitigate side reactions. For instance, if a peptide contains both histidine and other sensitive residues like tryptophan or arginine, the choice of protecting groups for all residues must be compatible to avoid a cascade of side reactions during deprotection steps. peptide.com When possible, avoiding the use of mixed protection schemes (e.g., combining Boc and Fmoc strategies) can prevent unexpected deprotection of the Dnp group by reagents like piperidine. cigb.edu.cu

By understanding the mechanisms of these side reactions and implementing appropriate mitigation strategies, the successful synthesis of peptides containing D-histidine using Boc-D-His(Dnp)-OH can be achieved with higher purity and yield.

Advanced Applications and Research Directions Utilizing Boc D His Dnp Oh

Role in the Synthesis of Challenging Peptide Sequences

The chemical synthesis of peptides can be complicated by "difficult" or "challenging" sequences, which are prone to issues like poor solubility, on-resin aggregation, and incomplete reactions. Histidine itself presents a significant challenge due to the nucleophilic nature of its imidazole (B134444) side chain and its high propensity for racemization during the activation step of coupling. amazonaws.com The imidazole ring's free Nπ lone pair electrons can catalyze the abstraction of the α-carbon proton, leading to a loss of stereochemical integrity. amazonaws.com

Boc-based SPPS is often considered superior to Fmoc-based strategies for synthesizing such difficult sequences. rsc.org This is partly because the repeated cleavage of the Boc group with trifluoroacetic acid (TFA) helps to disrupt the formation of secondary structures that lead to aggregation. rsc.org The use of a D-amino acid like D-histidine can further modulate the peptide's conformational properties, potentially breaking up problematic aggregation-prone sequences.

The Dnp protecting group on the imidazole side chain of Boc-D-His(Dnp)-OH plays a crucial role in mitigating these challenges. peptide.com Key features include:

Suppression of Racemization : The electron-withdrawing nature of the Dnp group reduces the basicity and nucleophilicity of the imidazole ring, significantly suppressing the intramolecular catalysis that leads to epimerization during coupling. amazonaws.compeptide.com This ensures the stereochemical integrity of the incorporated D-histidine residue is maintained.

Prevention of Side Reactions : The Dnp group effectively blocks the imidazole nitrogen from participating in undesirable side reactions, such as acylation, during the synthesis. peptide.compeptide.com

Stability : The Dnp group is stable to the acidic conditions (TFA) used for Boc group removal, making it suitable for the synthesis of longer peptides where numerous deprotection cycles are required. peptide.compeptide.com

Protocols such as in situ neutralization, where neutralization of the protonated N-terminus occurs simultaneously with coupling, have been developed for Boc-chemistry SPPS to enhance the efficiency of chain assembly, especially for difficult sequences. researchgate.net The use of highly stable and non-racemizing building blocks like Boc-D-His(Dnp)-OH within these optimized protocols is essential for the successful synthesis of complex peptides. rsc.orgresearchgate.net

Table 1: Comparison of Histidine Protecting Groups in Boc-SPPS

Protecting GroupStability to TFARacemization SuppressionKey Features & Limitations
Dnp HighExcellentStable; requires specific nucleophilic deprotection (e.g., thiophenol) before final cleavage. peptide.compeptide.com
Tos (Tosyl) ModerateModerateCan be labile to HOBt, which is often used in coupling reactions. peptide.com
Bom (Benzyloxymethyl) HighGoodProvides good protection but requires specific cleavage conditions.
Boc LowModerateRemoved during Nα-Boc deprotection; only suitable for short peptides or N-terminal His. peptide.com

Application in the Construction of Peptide Conjugates and Modified Peptides

The creation of modified peptides and peptide conjugates is a rapidly expanding field aimed at improving the pharmacokinetic properties of peptide drugs, creating imaging agents, or developing novel biomaterials. The incorporation of D-amino acids is itself a significant modification that can confer resistance to enzymatic degradation. nih.gov Boc-D-His(Dnp)-OH serves as a valuable tool for introducing further site-specific modifications.

The key to its utility lies in the orthogonal nature of its protecting groups. In peptide synthesis, orthogonality refers to the ability to remove one type of protecting group under a specific set of conditions without affecting others. The Boc group is acid-labile, while the Dnp group is stable to acid but can be cleaved by treatment with a nucleophile, such as thiophenol. peptide.compeptide.com This orthogonal scheme allows for selective deprotection of the histidine side chain while the peptide remains anchored to the solid support and other side chains remain protected.

This strategy opens several possibilities for constructing peptide conjugates:

Synthesis Completion : The full-length peptide is synthesized using Boc-SPPS, with Boc-D-His(Dnp)-OH incorporated at the desired position.

Selective Dnp Removal : The peptide, still on the resin, is treated with thiophenol to remove the Dnp group from the D-histidine residue, exposing the imidazole side chain. peptide.compeptide.com The N-terminal Boc group and all other acid-labile side-chain protecting groups remain intact.

Site-Specific Conjugation : A molecule of interest (e.g., a fluorophore, a drug molecule, a biotin (B1667282) tag, or a polyethylene (B3416737) glycol chain) can then be selectively attached to the now-free imidazole ring of the D-histidine.

Final Cleavage : Following conjugation, the peptide is cleaved from the resin and all remaining side-chain protecting groups are removed, typically with a strong acid like hydrogen fluoride (B91410) (HF), to yield the final, site-specifically modified peptide conjugate.

This approach ensures that modification occurs only at the intended D-histidine residue, providing a homogenous product that is difficult to achieve through non-selective modification of peptides in solution. coledeforest.com

Table 2: Orthogonal Deprotection Scheme for Site-Specific Modification

Protecting GroupCompound MoietyDeprotection ReagentStability to Other Conditions
Boc Nα-AmineTrifluoroacetic Acid (TFA)Stable to nucleophiles (Thiophenol).
Dnp Histidine Side-ChainThiophenolStable to acid (TFA). peptide.com
Benzyl-based (e.g., Bzl) Various Side ChainsStrong Acid (e.g., HF)Stable to TFA and thiophenol.

Methodological Advancements in Boc-Based SPPS for D-Amino Acids

The fundamental principles of Boc-based SPPS were established decades ago, but continuous methodological advancements have improved its efficiency, scope, and reliability, particularly for the incorporation of non-standard amino acids like D-isomers. mdpi.com The primary goals of these advancements are to maximize coupling efficiency, minimize side reactions, and maintain the stereochemical purity of the final peptide.

One of the most significant advancements has been the development and refinement of in situ neutralization protocols . researchgate.net In traditional Boc-SPPS, the TFA salt of the N-terminal amine is neutralized with a tertiary amine base before the coupling step. This free amine, however, can promote aggregation and side reactions. In situ neutralization protocols combine the neutralization and coupling steps, which has been shown to significantly improve the synthesis of difficult sequences by minimizing aggregation. rsc.orgresearchgate.net This is highly beneficial when incorporating D-amino acids, as it ensures efficient and clean coupling.

Other key advancements relevant to the use of Boc-D-His(Dnp)-OH include:

Improved Resins : The original Merrifield resin could lead to peptide loss during synthesis due to the slight instability of the benzyl (B1604629) ester linkage to repeated TFA treatments. The development of more acid-stable linkers, such as the phenylacetamidomethyl (PAM) linker, provides a more robust anchor, which is crucial for the successful synthesis of long peptides containing D-amino acids. mdpi.com

Advanced Coupling Reagents : While classic carbodiimides like DCC are effective, newer coupling reagents have been developed to improve reaction rates and reduce racemization. These reagents are critical for ensuring that the stereocenter of the incoming Boc-D-amino acid is not compromised during activation.

Flow-Based Synthesis : While much of the recent development in flow-based SPPS has focused on Fmoc chemistry, the underlying principles of using high concentrations of reagents and elevated temperatures to speed up reactions and improve efficiency can be adapted for Boc-based methods, offering a potential avenue for the rapid synthesis of D-amino acid-containing peptides.

These methodological improvements, combined with the use of well-designed building blocks like Boc-D-His(Dnp)-OH, have made Boc-SPPS a powerful and reliable strategy for accessing complex and modified peptides that would be difficult or impossible to produce by other means.

Future Perspectives in the Academic Research of D Histidine Protecting Group Chemistry

Development of Novel Orthogonal Protecting Groups for Histidine

The principle of orthogonality is fundamental to modern peptide synthesis, allowing for the selective removal of specific protecting groups without affecting others in the molecule. rsc.org For histidine, this is particularly important to manage the reactivity of its imidazole (B134444) side chain. While traditional protecting groups like the trityl (Trt) and tert-butyloxycarbonyl (Boc) groups are widely used, research is moving towards creating more sophisticated and truly orthogonal systems to overcome existing limitations. peptide.comnbinno.comnih.gov

Future research is focused on several key areas:

Photolabile Protecting Groups (PPGs): These groups offer spatial and temporal control over deprotection. wikipedia.org The o-nitrobenzyl (ONB) group is an early example of a PPG used for histidine. acs.orgnih.gov Future developments aim to create PPGs that are cleaved by longer wavelength light (visible or near-IR) to minimize potential photodamage to the peptide. researchgate.net This approach would allow for the deprotection of a specific histidine residue at a precise moment in the synthesis or within a biological system, enabling applications in photocontrol of peptide activity. researchgate.net

Enzymatic Deprotection: Leveraging the high specificity of enzymes offers a mild and environmentally friendly method for deprotection. Research into identifying or engineering enzymes that can selectively cleave novel protecting groups from the histidine imidazole ring is a promising frontier. nih.govpnas.org This strategy would be exceptionally orthogonal, as the enzymatic reaction would not interfere with any of the chemically labile groups used in standard solid-phase peptide synthesis (SPPS). nih.gov

"Safety-Catch" Protecting Groups: These groups are stable under standard synthesis conditions but can be activated by a specific chemical transformation, rendering them labile to a different set of conditions. iris-biotech.de This adds another layer of orthogonality. Developing a safety-catch group for the D-histidine side chain would allow for on-resin modifications, such as cyclization or labeling, with high precision.

Fine-Tuning Acid/Base Lability: While acid-labile (e.g., Trt) and base-labile (e.g., Fmoc) groups are the bedrock of SPPS, there is a continuous effort to develop new groups with finely tuned lability. peptide.comfiveable.me For histidine, this could mean creating a group that is removed by very mild acidic conditions that leave other sensitive groups, like tert-butyl esters, intact. This would enhance the flexibility of synthetic strategies for complex peptides. aurigeneservices.com

The table below summarizes the characteristics and potential of these emerging protecting group strategies.

Protecting Group StrategyDeprotection MethodKey AdvantagesFuture Research Direction
Photolabile Groups UV or Visible LightHigh spatial and temporal control; mild conditions. wikipedia.orgacs.orgDevelopment of groups sensitive to longer, less damaging wavelengths. researchgate.net
Enzymatic Groups Specific EnzymesExtremely high selectivity; biocompatible conditions. nih.govpnas.orgDiscovery and engineering of new enzyme-substrate pairs.
"Safety-Catch" Groups Two-step activation and cleavageAdds an extra level of orthogonality for complex modifications. iris-biotech.deDesign of novel activation chemistries for the imidazole side chain.
Fine-Tuned Lability Mild Acid/BaseAllows for more complex orthogonal schemes with existing strategies. fiveable.meSynthesis of novel groups with precise acid/base sensitivity.

Green Chemistry Approaches in Peptide Synthesis with D-Histidine Derivatives

The pharmaceutical industry is increasingly focused on sustainability, driving a shift towards greener synthetic methods. nih.gov Peptide synthesis has traditionally been criticized for its heavy reliance on hazardous solvents like dimethylformamide (DMF) and large excesses of reagents. rsc.orgacs.org Future research in the synthesis of D-histidine-containing peptides will be heavily influenced by the principles of green chemistry.

Key areas of development include:

Sustainable Solvents: A major focus is replacing DMF with more environmentally benign alternatives. researchoutreach.orggyrosproteintechnologies.com Solvents like N-butylpyrrolidinone (NBP), 2-methyltetrahydrofuran (B130290) (2-MeTHF), propylene (B89431) carbonate, and various binary mixtures are being investigated for their ability to effectively solvate protected amino acids (including D-histidine derivatives) and swell the resin support. rsc.orgrsc.orgnih.gov Recent studies have shown success in using green solvent mixtures for the synthesis of histidine-containing peptides, even with an unprotected side chain, which improves the atom economy. rsc.orgrsc.org

Minimal Protection Strategies: To improve the atom economy and reduce waste, researchers are exploring strategies that minimize the use of side-chain protecting groups. researchgate.net Recent work has demonstrated that combining specific coupling agents, such as Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC), allows for the successful incorporation of histidine without a side-chain protecting group in green solvents. rsc.org This approach simplifies the synthesis and reduces the amount of waste generated from cleaved protecting groups. rsc.orgresearchgate.net

The following table compares traditional and emerging green approaches in peptide synthesis.

Synthesis ParameterTraditional ApproachGreen Chemistry ApproachImpact on D-Histidine Synthesis
Solvent Dimethylformamide (DMF), Dichloromethane (B109758) (DCM)2-MeTHF, NBP, Propylene Carbonate, Water. rsc.orgresearchoutreach.orgnih.govImproved solubility and reaction kinetics in safer media. rsc.org
Energy Input Room temperature, extended reaction timesMicrowave irradiation. nih.govgoogle.comFaster coupling and deprotection cycles with reduced risk of racemization. nih.gov
Protecting Groups Full side-chain protection (e.g., Trt, Boc)Minimal or no side-chain protection. researchgate.netHigher atom economy and reduced downstream impurities. rsc.org

Automation and High-Throughput Synthesis Methodologies

The demand for synthetic peptides for drug discovery and biological research necessitates faster and more efficient synthesis methods. Automation and high-throughput technologies are at the forefront of this evolution. americanpeptidesociety.orgyoutube.com

Future perspectives in this area include:

Advanced Flow Chemistry: Solid-phase peptide synthesis is increasingly moving from traditional batch methods to continuous flow systems. chimia.chresearchgate.net Automated fast-flow peptide synthesis (AFPS) instruments can significantly shorten synthesis times, with amino acid incorporation cycles completed in minutes or even seconds. nih.govamidetech.com For challenging amino acids like histidine, flow chemistry offers precise control over reaction temperature and time, which is critical for minimizing side reactions like racemization. amidetech.comthieme-connect.de The ability to rapidly deliver pre-heated and activated amino acids to the solid support is a key advantage of this technology. thieme-connect.de

Robotics and AI-Driven Synthesis: High-throughput synthesis, essential for creating large peptide libraries for screening, is being revolutionized by robotics. efficient-robotics.com Robotic platforms can perform multiple, parallel syntheses with high precision, reducing manual labor and human error. americanpeptidesociety.orgyoutube.com The integration of artificial intelligence (AI) and machine learning is the next step, where systems can predict difficult couplings, optimize reaction conditions in real-time, and even design novel peptide sequences with desired properties. eurekalert.org This will be particularly valuable for synthesizing long and complex peptides containing multiple D-histidine residues, which often present cumulative synthetic challenges. biosynth.com

Miniaturization and High-Throughput Screening: The development of micro-scale synthesizers allows for the rapid optimization of reaction conditions using minimal amounts of expensive reagents, such as protected D-histidine derivatives. mit.edu These systems can generate large libraries of peptides on a small scale, which can then be directly used for high-throughput screening to identify lead compounds for therapeutic development. efficient-robotics.com

The table below highlights the progression of peptide synthesis technology.

TechnologyKey FeaturesImpact on D-Histidine Peptide Synthesis
Batch Synthesizers Automated, sequential addition of reagents to a single reaction vessel.Increased reproducibility over manual synthesis.
Flow Chemistry Synthesizers Continuous flow of reagents through a packed resin bed; rapid heating. chimia.chresearchgate.netDrastically reduced cycle times; improved control over racemization. amidetech.comthieme-connect.de
Robotic/AI Platforms Parallel synthesis; real-time monitoring and optimization; predictive algorithms. efficient-robotics.comeurekalert.orgHigh-throughput library generation; optimized synthesis of complex or long sequences. biosynth.com

Q & A

Q. What are the critical steps in synthesizing iso-Boc-D-His(Dnp)-OH, and how can researchers ensure purity during the process?

The synthesis involves sequential protection of the histidine side chain (Dnp group) and α-amino group (Boc group), followed by chiral resolution for the D-configuration. Key parameters include reaction temperature (20–25°C for Boc protection), solvent choice (anhydrous DMF for Dnp coupling), and purification via reverse-phase HPLC or preparative TLC. Purity is validated using analytical HPLC (≥95% purity) and mass spectrometry (MS) for molecular ion confirmation. Researchers must document reaction conditions meticulously to ensure reproducibility, as outlined in scientific reporting guidelines .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming structural integrity:

  • ¹H NMR identifies proton environments (e.g., Dnp aromatic protons at δ 8.5–9.0 ppm).
  • ¹³C NMR verifies carbonyl groups (Boc at ~155 ppm, carboxylic acid at ~170 ppm).
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₉N₅O₈: 422.12). Purity is assessed via HPLC with UV detection (λ = 360 nm for Dnp absorption). Researchers should cross-reference data with synthetic intermediates to validate each protection step .

Q. How does the Dnp group influence the compound’s stability in aqueous and light-exposed conditions?

The Dnp group is photolabile and hydrolytically sensitive. Stability studies show:

  • Photodegradation : Rapid decomposition under UV light (t₁/₂ < 24 hours at 254 nm).
  • pH-dependent hydrolysis : Stable at pH 3–5 but degrades above pH 7 due to nucleophilic attack on the dinitrophenyl moiety. Researchers should store the compound in amber vials at –20°C and avoid aqueous buffers unless immediately used. Stability data must be included in supplementary materials for reproducibility .

Advanced Research Questions

Q. How can factorial experimental design resolve contradictions in reported synthetic yields of this compound?

Conflicting yields (e.g., 40–70%) often arise from uncontrolled variables like solvent purity or stirring efficiency. A 2³ factorial design can isolate critical factors:

  • Factors : Solvent (DMF vs. THF), temperature (0°C vs. 25°C), and reagent equivalents (1.2 vs. 2.0).
  • Response variable : Yield (%) and enantiomeric excess (%ee). Statistical analysis (ANOVA) identifies interactions between variables, enabling optimization. For example, excess Dnp-Cl (2.0 eq.) in anhydrous DMF at 0°C may maximize yield while minimizing racemization .

Q. What advanced strategies improve enantiomeric purity during the synthesis of this compound?

Chiral purity is compromised by racemization during Boc deprotection. Solutions include:

  • Low-temperature deprotection : Use TFA in dichloromethane at –15°C to reduce α-hydrogen acidity.
  • Enzymatic resolution : Lipase-catalyzed hydrolysis of racemic mixtures to isolate the D-enantiomer.
  • Chiral stationary phase HPLC : Use columns like Chiralpak IA-3 for final purification (≥99% ee). Researchers should report chiral purity using polarimetry or chiral HPLC in the experimental section .

Q. How do mechanistic studies explain the compound’s reactivity in peptide coupling reactions under varying catalytic conditions?

this compound exhibits reduced coupling efficiency due to steric hindrance from the Dnp group. Comparative studies using HOBt/DIC vs. COMU coupling reagents show:

  • HOBt/DIC : 60% coupling yield (24 hours, DMF).
  • COMU : 85% yield (6 hours, DMF) due to enhanced activation of the carboxylate. Kinetic studies (NMR monitoring) reveal rapid carbodiimide-mediated activation but slow aminolysis. Researchers should optimize coupling agents and reaction times based on target peptide sequences .

Methodological Guidelines

  • Data Contradiction Analysis : Use Bland-Altman plots to compare synthetic yields across labs, identifying systematic biases (e.g., reagent lot variability) .
  • Theoretical Frameworks : Link studies to peptide synthesis mechanisms (e.g., Curtin-Hammett principle for kinetic control) to justify experimental conditions .

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